Pomalidomide-C2-NH2 hydrochloride, also known as 4-((2-aminoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, is a derivative of pomalidomide, an immunomodulatory imide drug recognized for its efficacy in treating multiple myeloma. This compound serves as a functionalized cereblon ligand and is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs) aimed at targeted protein degradation. The compound's structure enhances its ability to engage with specific biological targets, thereby facilitating therapeutic applications in oncology and other fields.
Pomalidomide-C2-NH2 hydrochloride is synthesized from pomalidomide through a reaction with ethylenediamine. It is classified as a small molecule drug and falls under the category of E3 ligase ligands. The compound plays a crucial role in the emerging field of targeted protein degradation, where it acts as a linker in PROTACs, which are designed to selectively degrade proteins implicated in various diseases.
The synthesis of Pomalidomide-C2-NH2 hydrochloride involves several steps:
Pomalidomide-C2-NH2 hydrochloride has a complex molecular structure characterized by several key features:
The three-dimensional structure allows for specific interactions with target proteins, making it effective in its role as a ligand in PROTACs.
Pomalidomide-C2-NH2 hydrochloride participates in several chemical reactions:
Pomalidomide-C2-NH2 hydrochloride operates primarily through the mechanism of proteolysis-targeting chimeras:
Pomalidomide-C2-NH2 hydrochloride has significant applications in scientific research:
This compound exemplifies the innovative approaches being developed in pharmacology to enhance treatment specificity and efficacy through targeted molecular mechanisms .
Pomalidomide-C2-N2 hydrochloride exemplifies the critical role of specialized molecular connectors in PROTAC design. These conjugates serve as pre-assembled modules that streamline PROTAC synthesis by providing three essential elements: (1) a validated E3 ligase ligand (pomalidomide), (2) a spacer unit (C2 alkyl chain), and (3) a chemically addressable terminal functionality (amine group, hydrochloride salt). This configuration allows efficient coupling to warheads targeting proteins of interest through either peptide coupling with carboxylic acids or reductive amination with carbonyl groups [2] [5].
The hydrochloride salt formulation enhances stability and solubility compared to the free base, addressing common challenges in PROTAC development. The C2 linker length (approximately 5 atoms including the terminal nitrogen) represents a strategic balance – sufficiently long to enable ternary complex formation between target protein and E3 ligase, yet compact enough to maintain favorable drug-like properties. This intermediate length contrasts with longer PEG-based linkers (e.g., Pomalidomide-PEG4-C2-NH₂ hydrochloride with 15-atom spacer), which offer greater flexibility but increase molecular weight and may reduce membrane permeability [3] [8].
Table 1: Comparative Analysis of Pomalidomide-Based Linker Conjugates in PROTAC Design
Compound | Linker Type | Linker Length (Atoms) | Terminal Group | Molecular Weight | Key Advantages |
---|---|---|---|---|---|
Pomalidomide-C2-NH₂·HCl | Alkyl (ethyl) | ~5 | Amine (hydrochloride) | 352.77 g/mol [5] | Compact size, enhanced stability, suitable for cell-permeable PROTACs |
Pomalidomide-PEG4-C2-NH₂·HCl | PEG + alkyl | ~19 | Amine (hydrochloride) | 528.98 g/mol [8] | Increased hydrophilicity, flexibility, reduced aggregation |
Underivatized pomalidomide | None | 0 | N/A | 273.24 g/mol | Requires complex functionalization chemistry |
The terminal primary amine enables rapid conjugation efficiency, significantly accelerating PROTAC synthesis and library development. This chemical handle facilitates the creation of diverse molecular degraders targeting various oncoproteins, transcription factors, and other challenging therapeutic targets. As evidenced in research applications, this building block approach supports high-throughput exploration of structure-activity relationships in PROTAC optimization [2] [6].
The cereblon-targeting moiety within pomalidomide-C2-NH₂ hydrochloride derives from the immunomodulatory drug (IMiD) pomalidomide, which demonstrates superior CRBN-binding affinity compared to earlier analogs like lenalidomide or thalidomide. The molecular framework maintains the essential phthalimide core and glutarimide ring, preserving the precise spatial orientation required for productive CRBN interaction [2] [6]. The piperidine-2,6-dione moiety engages in critical hydrogen bonding interactions within the tri-tryptophan pocket of CRBN, while the isoindolinone ring provides structural rigidity and complementary hydrophobic contacts [4].
Strategic functionalization at the 4-position of the isoindolinone ring with the -C₂-NH₂·HCl linker represents a structure-guided optimization. This position tolerates modifications without disrupting the essential CRBN-binding pharmacophore, enabling linker attachment while maintaining high binding affinity (typically IC50 < 100 nM for cereblon). The ethylenediamine component contributes additional hydrogen bonding capacity while maintaining appropriate distance from the core ligand structure [5] [6].
Table 2: Structural Components of Pomalidomide-C2-NH₂ Hydrochloride and Functional Contributions
Structural Element | Chemical Subcomponent | Functional Role in Targeted Degradation |
---|---|---|
Cereblon-binding domain | 3-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione | Recruits CRBN E3 ubiquitin ligase complex |
Attachment position | C4 of isoindolinone | Permits functionalization without loss of binding affinity |
Spacer | Ethylene bridge (-CH₂-CH₂-) | Provides distance and rotational freedom |
Conjugation handle | Primary amine (-NH₂) | Enables covalent linkage to target ligands |
Salt form | Hydrochloride | Enhances solubility, stability, and crystallinity |
The protonated amine hydrochloride salt offers practical advantages for chemical handling and subsequent bioconjugation reactions. The ionic character improves water solubility, facilitating reactions in aqueous-organic mixed solvent systems that accommodate both PROTAC components. This proves particularly valuable when coupling to hydrophobic warheads, as the enhanced solubility profile helps prevent precipitation during synthesis [5] [7]. The preservation of degradation functionality has been experimentally confirmed through continued engagement of CRL4^CRBN E3 ubiquitin ligase activity when incorporated into PROTAC structures, enabling efficient ubiquitin transfer to neo-substrates [2] [6].
The development of pomalidomide-C2-NH₂ hydrochloride represents the convergence of two evolutionary trajectories in pharmaceutical chemistry: (1) the optimization of cereblon-binding agents from non-selective teratogens to precision degraders, and (2) the advancement from monofunctional ligands to modular conjugation-ready building blocks. This progression began with the serendipitous discovery of thalidomide's teratogenic effects (1950s) and subsequent identification of its CRBN-binding properties (2010), progressed through the development of second-generation immunomodulatory drugs (lenalidomide, early 2000s), and culminated in pomalidomide's approval for multiple myeloma (2013) [2] [5].
The recognition that IMiDs function as "molecular glues" – inducing novel protein-protein interactions between CRBN and target proteins like IKZF1/3 – sparked the rational design of CRBN-recruiting PROTAC components. Early PROTAC development utilized native IMiDs, which required complex synthetic modification at less-ideal positions (e.g., N-position of the phthalimide ring). This limitation drove innovation toward specifically functionalized derivatives with preserved bioactivity [5] [6]. Pomalidomide-C2-NH₂ hydrochloride emerged as a third-generation solution, incorporating strategic design improvements:
Table 3: Evolution of Cereblon-Targeting Protein Degradation Platforms
Generation | Time Period | Representative Agents | Key Advancements | Limitations Addressed |
---|---|---|---|---|
First (Molecular Glues) | 2010-2014 | Thalidomide, Lenalidomide | Discovery of CRBN-mediated degradation | Limited target scope, off-target effects |
Second (Early PROTACs) | 2014-2018 | Imide-functionalized pomalidomide derivatives | Proof-of-concept for bifunctional degraders | Complex synthesis, variable bioactivity |
Third (Optimized Conjugates) | 2018-Present | Pomalidomide-C2-NH₂ hydrochloride | Pre-optimized linker-ligand modules | Synthetic accessibility, preserved CRBN binding |
This evolution has accelerated PROTAC development cycles from months to weeks, as evidenced by the rapid generation of functional degraders targeting BRD4, AR, and other oncoproteins using pomalidomide-C2-NH₂ hydrochloride as the E3-recruiting component. The compound's stability profile (storage at 2-8°C under desiccation) further enhances its utility as a practical building block for chemical biology and drug discovery [5] [7]. Current research explores further refinements, including branched linkers and heterofunctional handles, while maintaining the core structural advantages embodied in this versatile cereblon ligand-linker conjugate.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2